molecular formula C12H13N B7769119 1,2-Dimethyl-4-phenyl-1H-pyrrole CAS No. 52266-24-7

1,2-Dimethyl-4-phenyl-1H-pyrrole

Cat. No.: B7769119
CAS No.: 52266-24-7
M. Wt: 171.24 g/mol
InChI Key: ZTZCGMMFRYOVLW-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its aromatic properties and is used in various chemical and industrial applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-4-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of 1,4-phenylenediamine with chloroacetone, followed by cyclization with dimethylformamide dimethylacetal .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-phenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding pyrrole oxides.

    Reduction: Can be reduced to form dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions occur readily due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine and chlorine are used under mild conditions to introduce halogen atoms into the pyrrole ring.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound, simpler in structure but shares the aromatic ring system.

    1-Methyl-2-phenylpyrrole: Similar structure with one methyl group and one phenyl group.

    2,5-Dimethylpyrrole: Contains two methyl groups but lacks the phenyl group.

Uniqueness

1,2-Dimethyl-4-phenyl-1H-pyrrole is unique due to the presence of both methyl and phenyl substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,2-dimethyl-4-phenylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-8-12(9-13(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZCGMMFRYOVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52266-24-7
Record name 1,2-Dimethyl-4-phenylpyrrole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PSQ6DFT8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 1,5-dimethyl-3-phenyl-pyrrole-2,4-dicarboxylic acid (60 g, 0.23 mol) and 2-aminoethanol (300 mL) was heated to 175° C. under a nitrogen atmosphere for 30 min. The mixture was allowed to cool to room temperature, diluted with water (100 mL) and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed successively with water (3×100 mL) and brine (2×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo at a temperature below 40° C. to afford the crude product. Flash column chromatography over neutral alumina using 5% ethyl acetate in petroleum ether as eluent afforded 1,2-dimethyl-4-phenyl-pyrrole (30.5 g, 78%) as a white solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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